2-(butylthio)succinic acid
CAS No.:
Cat. No.: VC10778705
Molecular Formula: C8H14O4S
Molecular Weight: 206.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14O4S |
|---|---|
| Molecular Weight | 206.26 g/mol |
| IUPAC Name | 2-butylsulfanylbutanedioic acid |
| Standard InChI | InChI=1S/C8H14O4S/c1-2-3-4-13-6(8(11)12)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) |
| Standard InChI Key | RTJMFWSSMKLWKL-UHFFFAOYSA-N |
| SMILES | CCCCSC(CC(=O)O)C(=O)O |
| Canonical SMILES | CCCCSC(CC(=O)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 2-(butylthio)succinic acid (IUPAC name: 2-butylsulfanylbutanedioic acid) features a four-carbon succinic acid skeleton with a butylthio group (-S-C₄H₉) attached to the second carbon atom. This substitution introduces asymmetry into the molecule, resulting in a chiral center at C2. The compound’s stereochemistry influences its crystalline packing and solubility behavior, as demonstrated by its Standard InChIKey RTJMFWSSMKLWKL-UHFFFAOYSA-N, which encodes its unique stereochemical configuration.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄O₄S |
| Molecular Weight | 206.26 g/mol |
| SMILES | CCCCSCC(CC(=O)O)C(=O)O |
| XLogP3 | 1.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Spectroscopic Characteristics
While experimental spectral data for 2-(butylthio)succinic acid remains scarce in open literature, its structural analogs suggest characteristic peaks in NMR spectra. The thiobutyl group is expected to produce distinct ¹H NMR signals:
-
δ 0.90 ppm (triplet, 3H, terminal CH₃)
-
δ 1.35–1.45 ppm (multiplet, 2H, CH₂ adjacent to sulfur)
-
δ 2.70–2.85 ppm (multiplet, 2H, SCH₂).
The carboxylic protons typically appear as broad singlets near δ 12.5 ppm in DMSO-d₆.
Solubility and Stability
The compound exhibits amphiphilic behavior due to its polar carboxylic groups and hydrophobic butylthio chain. Experimental data indicate moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water (approximately 180 g/L at 20°C) . Thermal stability studies of related thioether-containing succinates suggest decomposition temperatures above 200°C, making the compound suitable for high-temperature applications.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 2-(butylthio)succinic acid typically proceeds through nucleophilic substitution reactions. A common pathway involves:
-
Thiolation of Maleic Anhydride: Reacting maleic anhydride with butanethiol in the presence of a base catalyst (e.g., triethylamine) to form 2-(butylthio)maleic anhydride.
-
Hydrolysis: Acidic or basic hydrolysis of the anhydride intermediate yields the final dicarboxylic acid.
The reaction mechanism proceeds via Michael addition, where the thiolate anion attacks the α,β-unsaturated carbonyl system of maleic anhydride. Yield optimization requires careful control of stoichiometry (typically 1:1.2 molar ratio of maleic anhydride to butanethiol) and reaction temperature (40–60°C).
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance efficiency and purity. Key parameters include:
Table 2: Industrial Synthesis Conditions
| Parameter | Optimal Range |
|---|---|
| Reactor Type | Packed-Bed |
| Temperature | 50–70°C |
| Pressure | 1–3 atm |
| Catalyst | Amberlyst® 15 |
| Residence Time | 30–45 minutes |
A notable patent (EP0872471A1) describes a related process for di-tert-butyl succinate production using sulfuric acid catalysis under pressurized isobutene, highlighting methodologies adaptable to 2-(butylthio)succinic acid synthesis . Industrial purification typically involves fractional distillation under reduced pressure (0.8–0.9 Pa) combined with magnesium oxide treatment to neutralize residual acids .
Reactivity and Derivative Formation
Acid-Base Behavior
The compound’s two carboxylic acid groups exhibit pKa values of approximately 3.10 and 5.45, enabling stepwise deprotonation. The butylthio substituent exerts an electron-donating effect (+I effect), slightly increasing acidity compared to unsubstituted succinic acid .
Key Reactions
-
Esterification: Forms mono- and diesters with alcohols under acid catalysis. For example, reaction with methanol yields dimethyl 2-(butylthio)succinate, a plasticizer precursor.
-
Amidation: Reacts with amines to produce succinamide derivatives, useful in polymer crosslinking.
-
Oxidation: The thioether group oxidizes to sulfoxide (R-SO-R’) or sulfone (R-SO₂-R’) using H₂O₂ or meta-chloroperbenzoic acid (mCPBA).
Coordination Chemistry
The carboxylic oxygen and sulfur atoms act as potential donor sites for metal coordination. Preliminary studies suggest chelation with transition metals (e.g., Cu²⁺, Fe³⁺) could enable catalytic applications, though detailed complexation studies remain lacking.
Industrial and Research Applications
Polymer Chemistry
The compound serves as a monomer for synthesizing:
-
Biodegradable Polyesters: Copolymerization with glycols produces sulfur-containing polyesters with enhanced UV stability.
-
Ion-Exchange Resins: Incorporation into polymer backbones improves heavy metal adsorption capacity due to sulfur’s thiophilicity.
Pharmaceutical Intermediates
The butylthio group’s lipophilicity makes the compound valuable in prodrug synthesis. Recent patents highlight its use in:
-
Antiviral Agents: As a carboxylate prodrug moiety for nucleotide analogs.
-
Anticancer Drug Conjugates: Facilitating tumor-targeted delivery through enhanced membrane permeability .
Agricultural Chemistry
Derivatives act as:
-
Plant Growth Regulators: The thiobutyl group enhances systemic transport in plant tissues.
-
Fungicide Synergists: Potentiating triazole fungicides by inhibiting cytochrome P450 enzymes in pathogens.
Comparative Analysis with Related Compounds
vs. Unsubstituted Succinic Acid
The butylthio group confers:
-
Increased Lipophilicity (LogP +1.2 vs. -0.59)
-
Enhanced Thermal Stability (decomposition temp. +40°C)
vs. Aromatic Thioether Analogs
Comparisons with 2-(1,3-benzothiazol-2-ylthio)succinic acid reveal:
-
Lower Melting Point (mp ~150°C vs. >200°C)
-
Improved Biodegradability (BOD₅ 70% vs. 45%)
-
Reduced Photostability due to absence of aromatic stabilization .
Future Perspectives and Research Directions
Biosynthetic Approaches
Recent advances in metabolic engineering of succinic acid (e.g., Yarrowia lipolytica strains yielding 110.7 g/L) suggest potential for microbial production of 2-(butylthio)succinic acid via:
-
Heterologous Expression: Introducing thioesterase enzymes from Allochromatium vinosum.
-
Pathway Optimization: Coupling TCA cycle flux with sulfur assimilation pathways .
Green Chemistry Innovations
-
Solvent-Free Synthesis: Mechanochemical approaches using ball milling.
-
Photocatalytic Thiol-Ene Reactions: For stereoselective C-S bond formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume